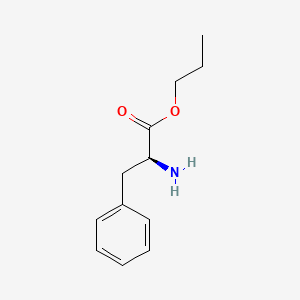
L-Phenylalanine, propyl ester
描述
L-Phenylalanine, propyl ester is an ester derivative of L-phenylalanine, an essential amino acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. L-Phenylalanine itself is a precursor to several important biomolecules, such as dopamine, norepinephrine, and melanin.
准备方法
Synthetic Routes and Reaction Conditions
L-Phenylalanine, propyl ester can be synthesized through esterification reactions. One common method involves the reaction of L-phenylalanine with propanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
L-Phenylalanine, propyl ester undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: L-phenylalanine and propanol.
Oxidation: Various oxidized phenylalanine derivatives.
Substitution: Ester derivatives with different functional groups.
科学研究应用
L-Phenylalanine, propyl ester has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of drug molecules and as a prodrug to enhance the bioavailability of L-phenylalanine.
Cosmetics: It is incorporated into formulations for skin care products due to its potential antioxidant properties.
Food Industry: It is used as a flavor enhancer and in the synthesis of artificial sweeteners.
Biological Research: It serves as a model compound in studies of ester hydrolysis and enzyme kinetics.
作用机制
The mechanism of action of L-Phenylalanine, propyl ester involves its hydrolysis to release L-phenylalanine and propanol. L-phenylalanine is then utilized in various metabolic pathways, including the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and overall brain health .
相似化合物的比较
Similar Compounds
- L-Tyrosine, propyl ester
- L-Tryptophan, propyl ester
- L-Histidine, propyl ester
Uniqueness
L-Phenylalanine, propyl ester is unique due to its specific role as a precursor to dopamine and norepinephrine, which are critical for brain function. Compared to other similar compounds, it has distinct applications in the pharmaceutical and food industries .
属性
IUPAC Name |
propyl (2S)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFRXVDPMWSCHZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


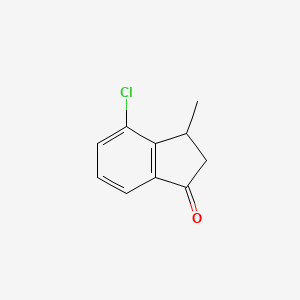
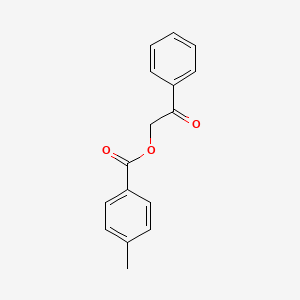

![8-[(Tributylstannyl)oxy]quinoline](/img/structure/B3271436.png)
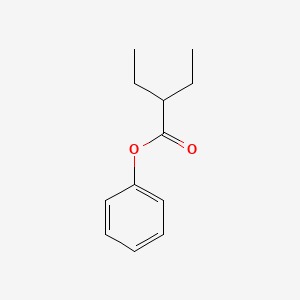
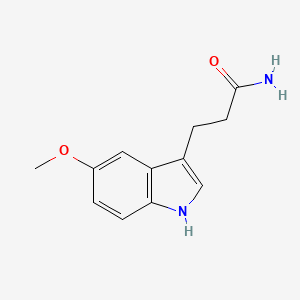

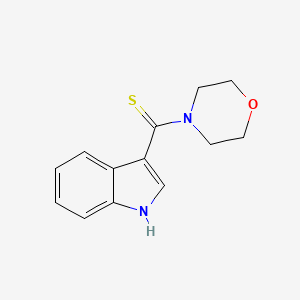
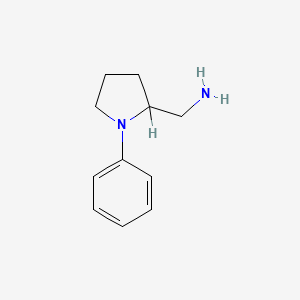
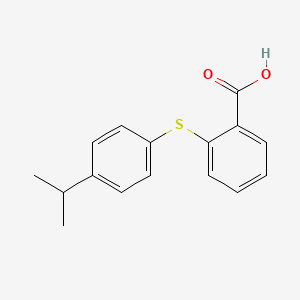
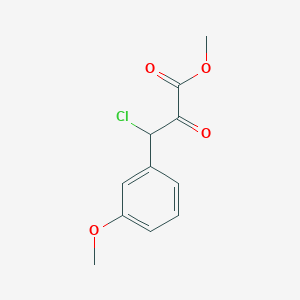
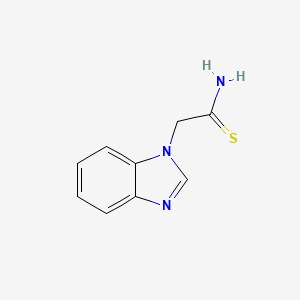
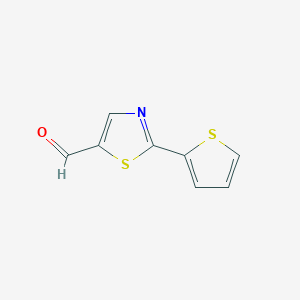
![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3271512.png)
